
1-(3-Bromo-5-methoxybenzyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-5-methoxybenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-methoxybenzyl)azetidine can be achieved through various methods. . This method is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.
Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This approach provides a straightforward synthesis of 1,3-disubstituted azetidines.
Industrial Production Methods
Industrial production methods for azetidines, including this compound, often involve the use of microwave irradiation and solid support systems. For example, a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation using alumina as solid support has been developed .
化学反応の分析
Types of Reactions
1-(3-Bromo-5-methoxybenzyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the bromo substituent or reduce other functional groups.
Substitution: The bromo substituent can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, reduction may yield a dehalogenated product, and substitution may yield a new azetidine derivative with a different substituent.
科学的研究の応用
1-(3-Bromo-5-methoxybenzyl)azetidine has several scientific research applications, including:
作用機序
The mechanism of action of 1-(3-Bromo-5-methoxybenzyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to 1-(3-Bromo-5-methoxybenzyl)azetidine include other azetidines with different substituents, such as:
- This compound-3-carboxylate
- 3-(2-Bromo-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester
Uniqueness
This compound is unique due to its specific substituents, which impart distinct chemical and biological properties
特性
分子式 |
C11H14BrNO |
|---|---|
分子量 |
256.14 g/mol |
IUPAC名 |
1-[(3-bromo-5-methoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-6-9(5-10(12)7-11)8-13-3-2-4-13/h5-7H,2-4,8H2,1H3 |
InChIキー |
XDTRZLJZIDOOIC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)CN2CCC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


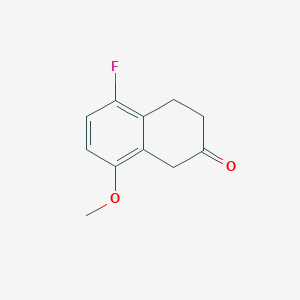
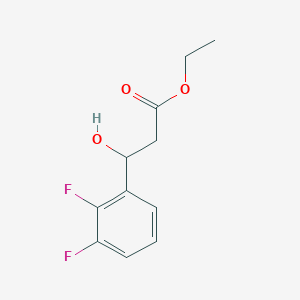

![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid](/img/structure/B13669673.png)
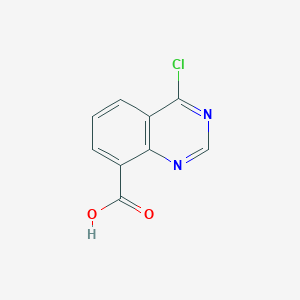



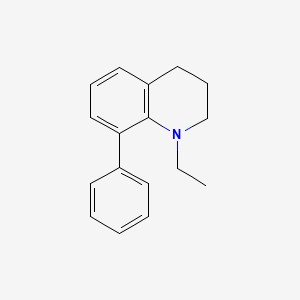
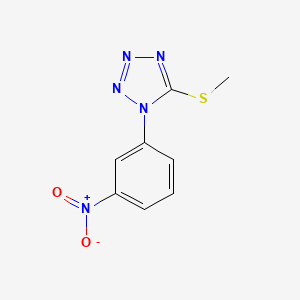


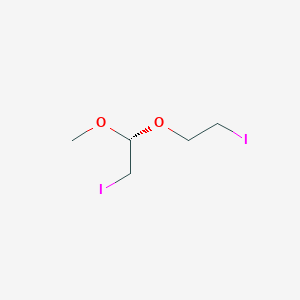
![6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13669757.png)
